(S)-4-Aminobutane-1,2-diol hydrochloride
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Overview
Description
(S)-4-Aminobutane-1,2-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both an amino group and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminobutane-1,2-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent conversion to the hydrochloride salt. Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and hydrochloric acid for salt formation .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are standard practices in the industry .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Aminobutane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(S)-4-Aminobutane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-4-Aminobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
®-4-Aminobutane-1,2-diol hydrochloride: The enantiomer of (S)-4-Aminobutane-1,2-diol hydrochloride with similar chemical properties but different biological activities.
4-Aminobutanol: A related compound with one hydroxyl group, used in similar applications but with different reactivity.
Butane-1,2-diol: A compound with two hydroxyl groups but lacking the amino group, used in different chemical syntheses .
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4H12ClNO2 |
---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
(2S)-4-aminobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 |
InChI Key |
DRZGKLVLGVETGA-WCCKRBBISA-N |
Isomeric SMILES |
C(CN)[C@@H](CO)O.Cl |
Canonical SMILES |
C(CN)C(CO)O.Cl |
Origin of Product |
United States |
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